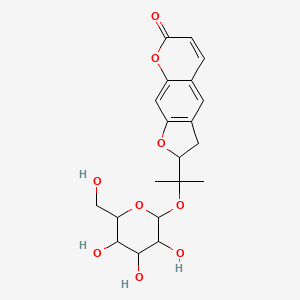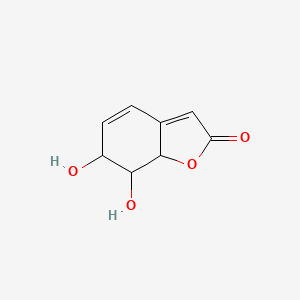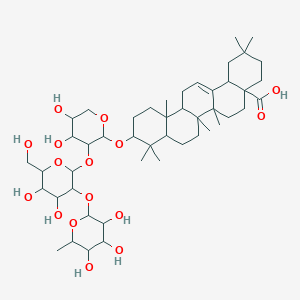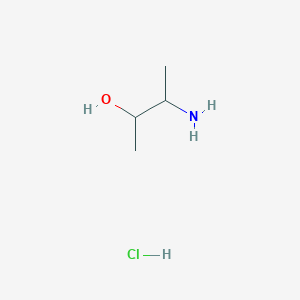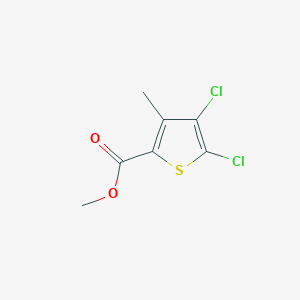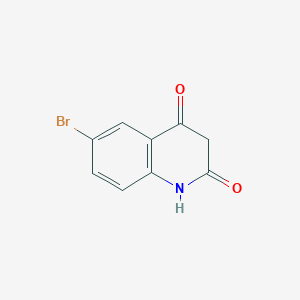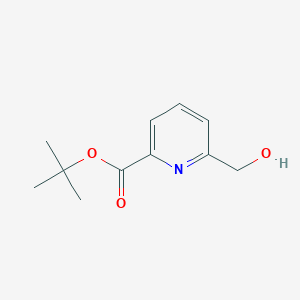
tert-Butyl 6-(hydroxymethyl)picolinate
描述
tert-Butyl 6-(hydroxymethyl)picolinate is an organic compound with the molecular formula C11H15NO3 and a molar mass of 209.24 g/mol . It is a derivative of picolinic acid, where the carboxyl group is esterified with tert-butyl and the 6-position of the pyridine ring is substituted with a hydroxymethyl group . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(hydroxymethyl)picolinate typically involves the esterification of 6-(hydroxymethyl)picolinic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. This method offers several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl 6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-(carboxymethyl)picolinic acid.
Reduction: 6-(hydroxymethyl)picolinic alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
科学研究应用
tert-Butyl 6-(hydroxymethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 6-(hydroxymethyl)picolinate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing picolinic acid, which has known biological activities .
相似化合物的比较
tert-Butyl 6-(hydroxymethyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 6-(hydroxymethyl)picolinate: Similar structure but with a methyl ester group instead of tert-butyl.
Ethyl 6-(hydroxymethyl)picolinate: Similar structure but with an ethyl ester group.
tert-Butyl 2-(hydroxymethyl)picolinate: Similar structure but with the hydroxymethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
tert-butyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)9-6-4-5-8(7-13)12-9/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSYIQYJDJXCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)
![5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1,3,6,8,10-pentaene-8,9-diamine](/img/structure/B8056275.png)
![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B8056277.png)
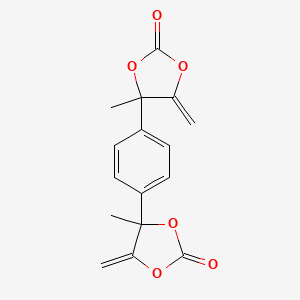
![2-methoxy-5-[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl acetate](/img/structure/B8056298.png)
![5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate](/img/structure/B8056303.png)
![7,7,12,16-TETRAMETHYL-15-(6-METHYLHEPT-5-EN-2-YL)PENTACYCLO[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]OCTADECAN-6-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B8056307.png)
![2,5-Dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B8056314.png)
